An In-depth Technical Guide to m-PEG2-NHS Ester: Principles and Applications in Research and Drug Development
An In-depth Technical Guide to m-PEG2-NHS Ester: Principles and Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to m-PEG2-NHS Ester
m-PEG2-NHS ester, or methoxy-polyethylene glycol (2)-N-hydroxysuccinimidyl ester, is a bifunctional crosslinking reagent widely employed in bioconjugation, drug delivery, and surface modification. It consists of a methoxy-terminated polyethylene (B3416737) glycol (PEG) spacer of two ethylene (B1197577) glycol units, which is covalently linked to a highly reactive N-hydroxysuccinimide (NHS) ester functional group. The PEG component imparts hydrophilicity and biocompatibility to the molecule, which can enhance the solubility and stability of the conjugated substance and reduce its immunogenicity. The NHS ester group allows for efficient and specific covalent attachment to primary amines (-NH2) on proteins, peptides, antibodies, and other biomolecules or synthetic materials.
This guide provides a comprehensive overview of the core technical aspects of m-PEG2-NHS ester, including its physicochemical properties, reaction mechanism, and detailed protocols for its application in protein and nanoparticle modification.
Core Properties of m-PEG2-NHS Ester
The utility of m-PEG2-NHS ester as a bioconjugation reagent is defined by its chemical and physical properties. This section summarizes key quantitative data for m-PEG2-NHS ester and related compounds, providing a comparative overview for researchers.
Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Formula | C10H15NO6 | [1][2] |
| Molecular Weight | 245.23 g/mol | [1][2] |
| CAS Number | 1127247-34-0 | [1][2] |
| Appearance | White to off-white solid or oil | [] |
| Purity | ≥95-98% | [1][2] |
| Solubility | Soluble in water, DMSO, DMF, DCM, Chloroform, Methanol | [2][] |
| Storage Conditions | -20°C, under inert atmosphere, desiccated | [2][] |
Note: Some properties like boiling point and density are predicted values for similar compounds and should be treated as estimates.[][4]
Stability and Handling
m-PEG2-NHS ester is sensitive to moisture and pH. The NHS ester group is prone to hydrolysis, especially at elevated pH and in aqueous solutions.[5] For optimal performance and longevity, the following handling and storage procedures are recommended:
-
Storage: Store the reagent at -20°C in a tightly sealed container with a desiccant to prevent moisture ingress.[6]
-
Handling: Before use, allow the vial to equilibrate to room temperature before opening to avoid condensation of moisture inside.[6]
-
Solution Preparation: Dissolve the required amount of m-PEG2-NHS ester in an anhydrous organic solvent such as DMSO or DMF immediately before use.[7] Stock solutions in aqueous buffers are not recommended due to the rapid hydrolysis of the NHS ester.[6]
Reaction Mechanism and Kinetics
The primary application of m-PEG2-NHS ester is the covalent modification of molecules containing primary amines. This section details the reaction mechanism and factors influencing the reaction kinetics.
Amine-Reactive Conjugation
The NHS ester of m-PEG2-NHS ester reacts with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine (B10760008) residue) via a nucleophilic acyl substitution reaction. This reaction forms a stable and irreversible amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.[8] The reaction is most efficient at a pH range of 7.2 to 8.5.[5]
Figure 1: Reaction of m-PEG2-NHS ester with a primary amine.
Competing Hydrolysis Reaction
In aqueous solutions, the NHS ester can also react with water, leading to hydrolysis of the ester and the formation of an unreactive carboxylic acid. This competing reaction is more pronounced at higher pH values.[5] To maximize the efficiency of the conjugation reaction, it is crucial to perform the reaction within the recommended pH range and to use the m-PEG2-NHS ester solution promptly after preparation.
Figure 2: Competing hydrolysis of m-PEG2-NHS ester.
Experimental Protocols
This section provides detailed methodologies for common applications of m-PEG2-NHS ester in protein and nanoparticle modification.
Protocol for Protein PEGylation
This protocol describes the covalent attachment of m-PEG2-NHS ester to a protein, such as an antibody or enzyme.
Materials:
-
m-PEG2-NHS ester
-
Protein to be PEGylated
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)[7]
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[7]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis or gel filtration equipment for purification[6]
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL.[6]
-
m-PEG2-NHS Ester Solution Preparation: Immediately before use, dissolve the m-PEG2-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[6]
-
PEGylation Reaction:
-
Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted m-PEG2-NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove the unreacted m-PEG2-NHS ester and byproducts by dialysis against an appropriate buffer or by using a gel filtration column.[6]
-
Characterization: Analyze the PEGylated protein using SDS-PAGE to confirm an increase in molecular weight and other relevant analytical techniques to assess the degree of PEGylation and retention of biological activity.[10]
Figure 3: Experimental workflow for protein PEGylation.
Protocol for Nanoparticle Functionalization
This protocol outlines the surface modification of amine-functionalized nanoparticles with m-PEG2-NHS ester to improve their biocompatibility and colloidal stability.
Materials:
-
Amine-functionalized nanoparticles
-
m-PEG2-NHS ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., PBS, pH 7.4, or Borate Buffer, pH 8.5)[11]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)[11]
-
Centrifugation or dialysis equipment for purification[11]
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the reaction buffer to a concentration of 5-10 mg/mL.[11]
-
m-PEG2-NHS Ester Solution Preparation: Prepare a fresh 10 mM solution of m-PEG2-NHS ester in anhydrous DMSO or DMF.
-
Functionalization Reaction:
-
Quenching and Purification:
-
Characterization: Analyze the functionalized nanoparticles using techniques such as dynamic light scattering (DLS) to assess changes in size and zeta potential, and Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the PEG coating.
Applications in Signaling Pathway Research
While m-PEG2-NHS ester does not directly participate in or modulate signaling pathways, it serves as a valuable tool for studying the components of these pathways. By covalently attaching a PEG chain to a protein involved in a signaling cascade, researchers can alter its properties to better understand its function.
For instance, the PEGylation of a signaling protein can:
-
Increase its in vivo half-life: This allows for a more sustained effect when studying its role in a biological system.[12]
-
Enhance its solubility: This can be particularly useful for proteins that are difficult to work with in aqueous solutions.[12]
-
Probe protein dynamics: The attachment of a bulky PEG chain can influence the conformational dynamics of a protein, providing insights into its structure-function relationship. A study on the tumor suppressor PTEN, a critical signaling protein, utilized a PEG-NHS ester to investigate its dynamics.[13]
Figure 4: Logical workflow for using PEGylation to study signaling pathways.
Conclusion
m-PEG2-NHS ester is a versatile and powerful tool for researchers, scientists, and drug development professionals. Its well-defined structure, high reactivity towards primary amines, and the beneficial properties conferred by the PEG moiety make it an ideal reagent for a wide range of applications. By understanding its core properties and following optimized experimental protocols, researchers can effectively utilize m-PEG2-NHS ester to advance their studies in bioconjugation, drug delivery, and the elucidation of complex biological processes such as cellular signaling.
References
- 1. glycomindsynth.com [glycomindsynth.com]
- 2. m-PEG2-NHS ester, 1127247-34-0 | BroadPharm [broadpharm.com]
- 4. Mal-PEG2-NHS ester CAS#: 1433997-01-3 [m.chemicalbook.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. broadpharm.com [broadpharm.com]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. PEGylation of Peptides, Proteins & Antibody Fragments - Biochempeg [biochempeg.com]
- 13. Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
